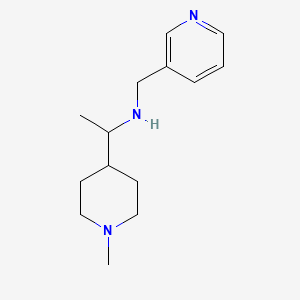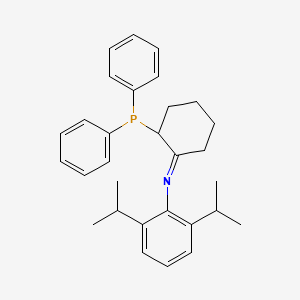
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. Phosphine ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions. This compound is particularly interesting due to its unique structure, which combines a phosphine group with a cyclohexylidene and aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions on the aniline moiety could introduce various functional groups .
Scientific Research Applications
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline has several applications in scientific research:
Biology: The compound can be used to study the interactions between phosphine ligands and biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline primarily involves its role as a ligand. The phosphine group can coordinate with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another phosphine ligand commonly used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used phosphine ligand with similar applications in catalysis.
Bis(diphenylphosphino)methane (dppm): A related compound with a different spacer between the phosphine groups.
Uniqueness: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline is unique due to its combination of a cyclohexylidene and aniline moiety with a phosphine group. This structure provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications .
Properties
Molecular Formula |
C30H36NP |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cyclohexan-1-imine |
InChI |
InChI=1S/C30H36NP/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28-20-11-12-21-29(28)32(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,13-19,22-23,29H,11-12,20-21H2,1-4H3 |
InChI Key |
MAKBCCWORLNCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


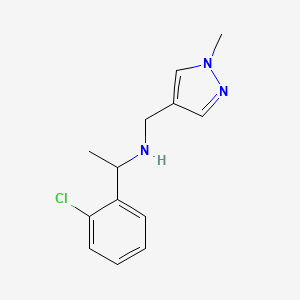

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
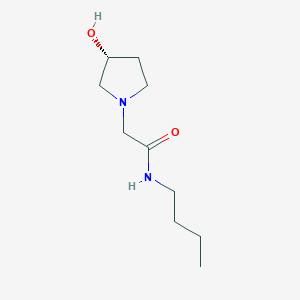
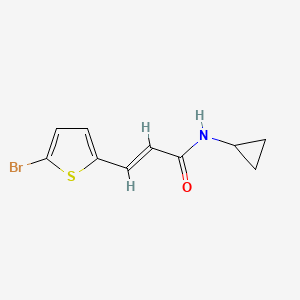
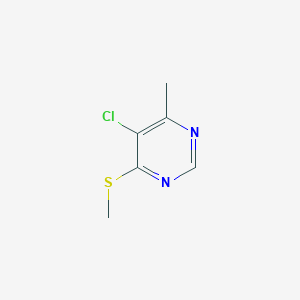


![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)


